Rhinocaine (CAS 32066-26-5), systematically identified as 1-allyl-2,5-dimethylpiperidin-4-yl benzoate, is a specialized piperidine-derived local anesthetic and antiarrhythmic reference standard . Operating primarily as a voltage-gated sodium channel blocker, it provides a distinct structural alternative to common acetamide-based anesthetics. From a procurement perspective, commercial-grade Rhinocaine is supplied as a solid powder with a standard purity of >98%, ensuring high reproducibility in sensitive pharmacological assays . Its baseline properties include a molecular weight of 273.37 g/mol, robust solubility in dimethyl sulfoxide (DMSO), and high thermal stability under ambient shipping conditions, making it a highly processable and reliable compound for high-throughput in vitro screening and cardiovascular model development .
Substituting Rhinocaine with generic local anesthetics like Lidocaine fundamentally alters assay outcomes due to distinct structural and pharmacokinetic differences [1]. While both function as sodium channel blockers, Rhinocaine's specific 1-allyl-2,5-dimethylpiperidin-4-yl benzoate scaffold confers different lipophilicity and binding kinetics compared to Lidocaine's acetamide structure [1]. In procurement, utilizing a generic substitute in comparative antiarrhythmic or analgesic screening models fails to replicate the specific Na-blocking properties and low-molecular-weight polymer interactions characteristic of Rhinocaine [2]. Consequently, substituting this compound compromises the reproducibility of baseline data in specialized cardiovascular and neurological research where the piperidine-benzoate structure is the required experimental variable[1].
In isolated rat cardiomyocyte models, Rhinocaine demonstrates specific Na-blocking properties that differentiate it from standard acetamide-based anesthetics [1]. Comparative studies establish that Rhinocaine provides a structurally distinct anti-arrhythmic activity profile compared to Lidocaine, particularly when evaluated in combination with low molecular weight polymers [2].
| Evidence Dimension | Anti-arrhythmic activity and sodium channel blockade |
| Target Compound Data | Specific Na-blocking properties modulated by piperidine-benzoate structure |
| Comparator Or Baseline | Lidocaine (standard acetamide-based baseline) |
| Quantified Difference | Provides a distinct pharmacological activity profile and polymer interaction mechanism compared to Lidocaine |
| Conditions | Isolated rat cardiomyocyte models and comparative anti-arrhythmia assays |
Procuring Rhinocaine is essential for establishing non-Lidocaine benchmark data in specialized anti-arrhythmic and sodium channel blocking assays.
Rhinocaine exhibits robust solubility in DMSO, permitting the reliable formulation of 50 mM stock solutions, which requires exactly 0.07 mL of solvent per 1 mg of the 273.37 g/mol compound. This predictable solubility profile ensures >98% purity-driven reproducibility without the precipitation risks frequently encountered with crude piperidine extracts or unoptimized lipophilic analogs .
| Evidence Dimension | Solubility and stock solution preparation |
| Target Compound Data | Soluble in DMSO up to 50 mM concentrations |
| Comparator Or Baseline | Crude piperidine extracts or less soluble lipophilic analogs |
| Quantified Difference | Ensures complete dissolution at 50 mM without precipitation, enabling precise automated dosing |
| Conditions | Standard laboratory formulation at ambient to 0-4°C conditions |
Reliable DMSO solubility at high concentrations (50 mM) is critical for automated liquid handling and reproducible dosing in pharmacological screening.
Procurement of Rhinocaine benefits from its high thermal stability; the compound maintains its >98% purity as a solid powder under ambient shipping conditions for several weeks . When stored in dry, dark conditions at -20°C, it achieves a shelf life exceeding 3 years, outperforming temperature-sensitive biological anesthetics that require strict cold-chain logistics .
| Evidence Dimension | Thermal degradation resistance during transport and storage |
| Target Compound Data | Stable at ambient temperature for weeks; >3 years shelf life at -20°C |
| Comparator Or Baseline | Temperature-sensitive biological anesthetics or highly labile reference standards |
| Quantified Difference | Eliminates the requirement for cold-chain shipping logistics while ensuring multi-year batch stability |
| Conditions | Ambient shipping; long-term storage at -20°C in dry, dark conditions |
Reduces procurement logistics costs and ensures batch-to-batch consistency over multi-year research programs.
Due to its specific Na-blocking properties, Rhinocaine is procured as a non-Lidocaine benchmark in patch-clamp and isolated cardiomyocyte studies, providing a necessary structural contrast in ion-channel modulator screening[1].
Leveraging its distinct 1-allyl-2,5-dimethylpiperidin-4-yl benzoate structural profile, Rhinocaine serves as a comparative control and structural scaffold in the development and evaluation of novel cardiovascular therapeutics [1].
Supported by its reliable 50 mM DMSO solubility and >98% purity, Rhinocaine is highly suited for automated liquid handling and reproducible dosing in in vitro pain management and local anesthetic models .